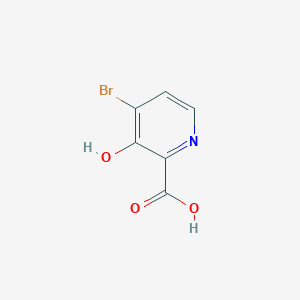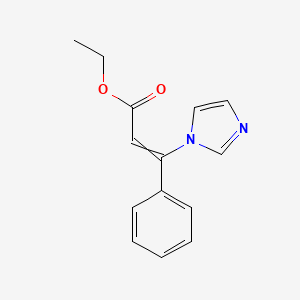![molecular formula C9H8N2O3 B1445452 5-羟基吡唑并[1,5-a]吡啶-3-羧酸甲酯 CAS No. 1060724-74-4](/img/structure/B1445452.png)
5-羟基吡唑并[1,5-a]吡啶-3-羧酸甲酯
描述
Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrazole and pyridine rings in its structure provides unique chemical properties that can be exploited in various scientific fields.
科学研究应用
Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
作用机制
Target of Action
It is known that pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, have a significant impact in medicinal chemistry . They have been associated with anticancer potential and enzymatic inhibitory activity .
Mode of Action
Pyrazolo[1,5-a]pyrimidine derivatives are known to interact with their targets through various mechanisms, potentially leading to changes in cellular function .
Biochemical Pathways
It is known that pyrazolo[1,5-a]pyrimidine derivatives can influence a variety of biochemical pathways, potentially leading to downstream effects such as inhibition of enzymatic activity and anticancer effects .
Pharmacokinetics
The compound’s solubility and lipophilicity, which can impact its bioavailability, have been reported . The compound is considered very soluble, with a solubility of 8.53 mg/ml . Its lipophilicity, as indicated by its Log Po/w (iLOGP), is 1.95 .
Result of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been associated with anticancer potential and enzymatic inhibitory activity .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .
生化分析
Biochemical Properties
Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions. The nature of these interactions often involves the compound acting as a substrate or inhibitor, thereby influencing the activity of the enzyme. Additionally, Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate can form hydrogen bonds with proteins, affecting their conformation and function .
Cellular Effects
Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate has notable effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. This compound can modulate gene expression by acting on transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can result in enzyme inhibition or activation, depending on the context. Additionally, the compound can influence gene expression by interacting with DNA or transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade when exposed to light or extreme pH levels. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on cellular processes .
Metabolic Pathways
Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in the metabolism of xenobiotics. The compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites. Additionally, it may require specific cofactors for its metabolic transformation, further influencing its biochemical activity .
Transport and Distribution
Within cells and tissues, Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For example, its interaction with membrane transporters can influence its uptake and distribution within different tissues .
Subcellular Localization
The subcellular localization of Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is an important factor in its biochemical activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall function. For instance, its presence in the mitochondria may affect mitochondrial metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-hydroxy-3-pyridinecarboxylic acid with hydrazine derivatives, followed by esterification with methanol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction parameters for large-scale production .
化学反应分析
Types of Reactions
Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole and pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be performed using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would produce an alcohol .
相似化合物的比较
Similar Compounds
- Methyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
- Methyl 5-hydroxyindole-3-carboxylate
- Methyl 5-hydroxybenzimidazole-3-carboxylate
Uniqueness
Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific combination of pyrazole and pyridine rings, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
methyl 5-oxo-1H-pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)7-5-10-11-3-2-6(12)4-8(7)11/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQFCNVRKPSRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNN2C1=CC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


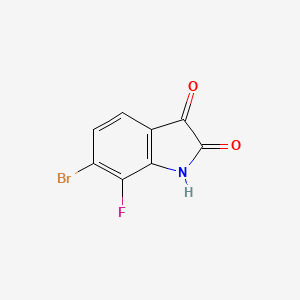
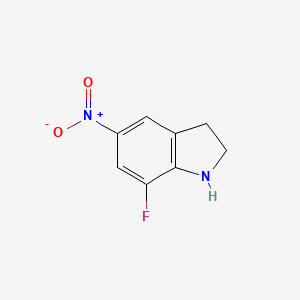
![7-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1445375.png)



![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B1445382.png)
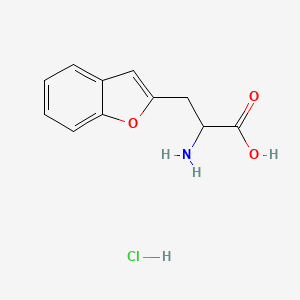
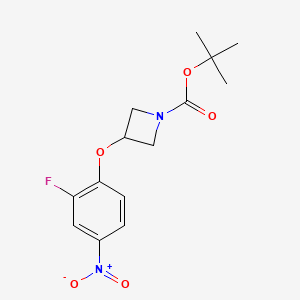
![4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine](/img/structure/B1445385.png)
![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1445386.png)
